Technical Guide: 16,16-Dimethyl Prostaglandin D2 (CAS 64072-59-9)
Technical Guide: 16,16-Dimethyl Prostaglandin D2 (CAS 64072-59-9)
[1]
Executive Summary
16,16-Dimethyl Prostaglandin D2 (16,16-dimethyl PGD2) is a synthetic, metabolically stable analog of Prostaglandin D2 (PGD2).[1][2] Unlike its parent molecule, which is rapidly degraded in vivo, this analog incorporates two methyl groups at the C-16 position.[1] This structural modification introduces steric hindrance that blocks the action of 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , the primary enzyme responsible for the inactivation of prostaglandins.[1]
While retaining the core prostanoid structure, 16,16-dimethyl PGD2 exhibits a distinct pharmacological profile.[1][3] Whereas native PGD2 typically inhibits platelet aggregation and induces vasodilation (via the DP1 receptor), 16,16-dimethyl PGD2 has been observed to enhance ADP-induced platelet aggregation and increase systemic blood pressure .[1] This guide details the chemical properties, unique biological mechanisms, and rigorous experimental protocols for its application in research.[1]
Part 1: Chemical Identity & Properties[1]
Core Specifications
| Property | Detail |
| Chemical Name | 16,16-Dimethyl Prostaglandin D2 |
| CAS Number | 64072-59-9 |
| Molecular Formula | C₂₂H₃₆O₅ |
| Molecular Weight | 380.5 g/mol |
| Purity | ≥98% (typically supplied as a crystalline solid or methyl acetate solution) |
| Stability | ≥2 years at -20°C |
Solubility & Handling Profile
The hydrophobic nature of the carbon tail requires specific organic solvents for initial solubilization before aqueous dilution.
| Solvent | Solubility Limit | Notes |
| DMF | >100 mg/mL | Optimal for high-concentration stock solutions.[1] |
| DMSO | >50 mg/mL | Standard biological solvent; compatible with most cell assays.[1] |
| Ethanol | >75 mg/mL | Volatile; good for evaporation if solvent exchange is needed.[1] |
| PBS (pH 7.2) | >5 mg/mL | Critical: Only achievable after initial dissolution in organic solvent.[1] |
Part 2: Pharmacology & Mechanism of Action
Metabolic Stability (The "16,16-Dimethyl" Effect)
The defining feature of this analog is its resistance to enzymatic degradation.[1] Native PGD2 is rapidly oxidized at the C-15 hydroxyl group by 15-PGDH to form 15-keto-PGD2, a biologically inactive metabolite.[1]
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Mechanism: The gem-dimethyl substitution at C-16 creates a steric shield around the C-15 hydroxyl group.[1]
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Result: The enzyme 15-PGDH cannot access the substrate, significantly prolonging the biological half-life of the molecule in vivo and in vitro.
Divergent Biological Activity
Researchers must note that 16,16-dimethyl PGD2 is not a simple functional mimic of PGD2 in all tissues.[1] It displays a shifted receptor activity profile:
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Platelet Aggregation: Native PGD2 is a potent inhibitor of platelet aggregation (via Gs-coupled DP1 receptors raising cAMP).[1] In contrast, 16,16-dimethyl PGD2 enhances ADP-induced platelet aggregation.[1] This suggests potential cross-reactivity with the Thromboxane receptor (TP) or a loss of DP1 efficacy.
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Hemodynamics: While PGD2 often acts as a vasodilator, 16,16-dimethyl PGD2 acts as a pressor agent, increasing systemic blood pressure in rat models.[1]
Visualization: Metabolic Fate & Signaling
Caption: Comparison of metabolic pathways. Native PGD2 is degraded by 15-PGDH, whereas the 16,16-dimethyl analog resists this oxidation, maintaining sustained activity.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: Create a stable, precipitate-free solution for in vitro or in vivo use.[1]
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Stock Solution (50 mg/mL):
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Aqueous Working Solution (0.1 - 1.0 mg/mL):
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Step 1: Calculate the required volume of PBS (pH 7.2).
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Step 2: While vortexing the PBS, slowly add the DMSO stock dropwise.
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Rule: Keep the final DMSO concentration <2% to avoid solvent toxicity in cell assays.
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Stability: Use aqueous solutions within 24 hours.[1] Do not refreeze.
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Protocol B: In Vitro Platelet Aggregation Assay
Objective: Assess the pro-aggregatory effect of 16,16-dimethyl PGD2 (contrasting with native PGD2).[1]
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Isolation: Collect human venous blood into citrate tubes.[1] Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).[1]
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Baseline: Aliquot 450 µL PRP into aggregometer cuvettes. Incubate at 37°C for 2 min.
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Treatment:
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Control: Add vehicle (PBS/DMSO).[1]
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Test: Add 16,16-dimethyl PGD2 (Final concentration: 10 nM - 1 µM).
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Induction: Add ADP (Adenosine Diphosphate) at a sub-maximal concentration (e.g., 2-5 µM) to induce aggregation.[1]
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Measurement: Monitor light transmission (aggregation) for 5-10 minutes.
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Expected Result: The analog should increase the slope and max amplitude of aggregation compared to the ADP-only control.
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Visualization: Experimental Workflow
Caption: Step-by-step workflow from solid compound to biological assay application.
Part 4: Safety & Handling
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Hazard Identification: This substance is a potent bioactive lipid.[1] Avoid direct contact.
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PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1]
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Inhalation: Handle powder in a fume hood to prevent inhalation of dust.
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Toxicity: May cause reproductive effects; pregnant researchers should exercise extreme caution.[1]
References
-
PubChem. (n.d.).[1] 16,16-Dimethyl prostaglandin D2.[1][2][4][5] National Library of Medicine.[1] Retrieved from [Link][1]
- Whittle, B. J., et al. (1983). The pro-aggregatory actions of 16,16-dimethyl PGD2.
Sources
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. 16,16-DIMETHYL PROSTAGLANDIN D2 CAS#: 64072-59-9 [amp.chemicalbook.com]
- 3. 16,16-Dimethyl-pge2 | C22H36O5 | CID 5283066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Intragraft delivery of 16, 16-dimethyl PGE2 induces donor-specific tolerance in rat cardiac allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
